4-Hydroxyphenyl 4-(decyloxy)benzoate

Übersicht

Beschreibung

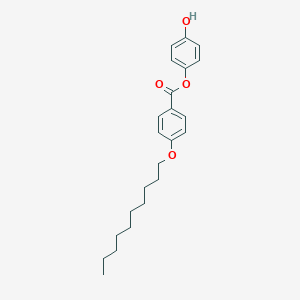

4-Hydroxyphenyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C23H30O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyphenyl group and a decyloxy group attached to the benzoate core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 4-(decyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-decyloxyphenol. The reaction is catalyzed by an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxyphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The benzoate ester can be reduced to the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Applications

Liquid Crystalline Materials:

4-Hydroxyphenyl 4-(decyloxy)benzoate is primarily used in the development of liquid crystalline materials. These materials exhibit unique optical properties that make them suitable for applications in display technologies, such as liquid crystal displays (LCDs).

- Mesomorphic Properties: The compound can form nematic or smectic phases depending on the length of the alkoxy chain attached to the phenyl ring. The presence of the decyloxy group enhances the fluidity and stability of these liquid crystalline phases .

- Synthesis and Characterization: A study demonstrated the synthesis of various derivatives of this compound, which were characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The findings indicated that these derivatives maintain stable mesomorphic properties over a range of temperatures, making them viable candidates for advanced display technologies .

Polymer Science

Polymer Intermediates:

this compound serves as an important intermediate in the synthesis of various polymers, particularly those used in high-performance applications.

- Synthesis of Polymeric Materials: The compound can be utilized in the preparation of side-chain liquid crystalline polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of rigid mesogenic units .

-

Case Study:

- Research Findings: A study focused on synthesizing a series of poly(ester-benzamide) copolymers using this compound as a building block. The resulting polymers demonstrated significant improvements in thermal properties compared to conventional polymers, indicating their potential use in high-temperature applications .

Organic Synthesis

Synthetic Intermediates:

The compound is also valuable in organic synthesis as an intermediate for producing other functionalized compounds.

- Reactivity and Transformations: It can undergo various chemical reactions, such as acylation and alkylation, allowing for the introduction of diverse functional groups. This versatility makes it a key component in synthesizing more complex organic molecules .

- Example Synthesis:

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The decyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyphenyl benzoate: Lacks the decyloxy group, resulting in different physical and chemical properties.

4-Decyloxybenzoic acid: Lacks the hydroxyphenyl group, affecting its reactivity and applications

Uniqueness

4-Hydroxyphenyl 4-(decyloxy)benzoate is unique due to the presence of both the hydroxyphenyl and decyloxy groups, which confer distinct properties such as enhanced solubility in organic solvents and potential biological activities. This dual functionality makes it a versatile compound for various applications .

Biologische Aktivität

4-Hydroxyphenyl 4-(decyloxy)benzoate, also known by its CAS number 124249-85-0, is a synthetic derivative of hydroxyphenyl compounds that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyphenyl group linked to a decyloxy chain and a benzoate moiety. The chemical structure can be represented as follows:

This structure suggests potential interactions with biological membranes due to the hydrophobic decyloxy tail and the polar hydroxyl group.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Perturbation : Similar compounds have been shown to disrupt lipid membranes, potentially leading to altered cell permeability and function.

- Intracellular Signaling : Compounds with similar structures may influence intracellular pathways, including those involved in apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxyphenyl compounds can exhibit antimicrobial properties, which may extend to this compound.

Antimicrobial Activity

Research indicates that derivatives of hydroxyphenyl compounds possess varying degrees of antimicrobial activity. A study conducted on related compounds demonstrated significant inhibition of bacterial growth at specific concentrations.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Hydroxyphenyl Derivative | S. aureus | 16 µg/mL |

These results suggest potential applications in developing antibacterial agents.

Cytotoxicity Studies

A cytotoxicity assay was performed using various cancer cell lines to evaluate the anticancer potential of this compound. The compound exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HeLa | >50 |

| Normal Fibroblasts | >100 |

These findings indicate that while the compound may have significant effects on cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that formulations containing this compound significantly reduced infection rates in wound healing applications compared to control groups.

- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to apoptosis in breast cancer cells, evidenced by increased caspase activity and DNA fragmentation assays.

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl) 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-2-3-4-5-6-7-8-9-18-26-21-14-10-19(11-15-21)23(25)27-22-16-12-20(24)13-17-22/h10-17,24H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHRWODBTTZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560737 | |

| Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124249-85-0 | |

| Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.